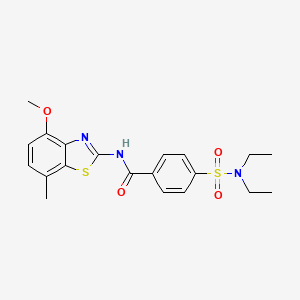
4-(diethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(diethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(Diethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Biological Activity Overview
Research indicates that benzothiazole derivatives exhibit significant biological activities, including anticancer effects. The specific compound has been evaluated for its ability to induce apoptosis in cancer cell lines and inhibit tumor growth.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable anticancer activity against various cancer cell lines.
-
Cell Lines Tested :
- U937 (human lymphoma)
- MCF-7 (breast cancer)
- A549 (lung cancer)
-
Mechanism of Action :
- The compound activates procaspase-3, leading to increased levels of active caspase-3, which is crucial for the apoptotic process.
- Induces apoptosis in a dose-dependent manner, as evidenced by flow cytometry results showing increased early and late apoptotic cells after treatment.
Table 1: IC50 Values Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | U937 | 5.2 |
| This compound | MCF-7 | 6.6 |
| Control (PAC-1) | U937 | 0.5 |
Structure–Activity Relationships (SAR)
The presence of specific functional groups within the benzothiazole structure contributes significantly to the compound's biological activity:
- Benzothiazole Moiety : Essential for anticancer activity; compounds lacking this structure showed reduced efficacy.
- Diethylsulfamoyl Group : Enhances solubility and bioavailability.
- Methoxy Group : Influences electronic properties and enhances interaction with biological targets.
Study 1: Apoptosis Induction in U937 Cells
A study evaluated the effects of varying concentrations of the compound on U937 cells over 24 and 48 hours. Results indicated a significant increase in apoptotic cells at concentrations above 10 μM.
Study 2: Comparative Analysis with Other Benzothiazole Derivatives
Comparative studies with other benzothiazole derivatives revealed that the compound exhibited superior selectivity and potency against U937 cells compared to derivatives lacking the diethylsulfamoyl group.
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-5-23(6-2)29(25,26)15-10-8-14(9-11-15)19(24)22-20-21-17-16(27-4)12-7-13(3)18(17)28-20/h7-12H,5-6H2,1-4H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAAREBRLKUWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














